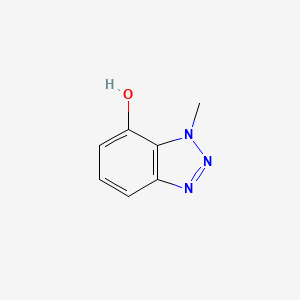
3-Methylbenzotriazol-4-ol
Cat. No. B8513198
Key on ui cas rn:
163298-75-7
M. Wt: 149.15 g/mol
InChI Key: OLGIDSZESDSBND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06130217
Procedure details


2-Methylamino-3-nitrophenol (2.50 g, 14.9 mmol) in MeOH (200 mL) with HOAc (0.5 mL) was hydrogenated (40 psi, 2 hours) in the presence of 10% Pd on carbon (250 mg). Following removal of the catalyst by filtration the solution was concentrated in vacuo. The residue was resuspended in H2O (30 mL), and 3N HCl (10 mL) was added dropwise while stirring at 0-5° C., immediately followed by 1.1M NaNO2 (15 mL, 16.5 mmol) in H2O dropwise over 20 minutes. After 30 minutes at about 22° C., the mixture was recooled to about 5° C., and the pH adjusted to about 6 with conc. NH4OH. The resulting solution was extracted with EtOAc (3×20 mL). The pooled organic extracts were dried over Na2SO4 and concentrated to yield a dark red-brown solid (2.23 g) which was chromatographed on silica (50→90% EtOAc/hexanes) to afford 1.26 g of pure product as a tan solid (GC/MS m/z 149).






Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[C:8]([N+:9]([O-])=O)=[CH:7][CH:6]=[CH:5][C:4]=1[OH:12].CC(O)=O.[N:17]([O-])=O.[Na+].[NH4+].[OH-]>CO.O.[Pd]>[CH3:1][N:2]1[C:3]2[C:4]([OH:12])=[CH:5][CH:6]=[CH:7][C:8]=2[N:9]=[N:17]1 |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CNC1=C(C=CC=C1[N+](=O)[O-])O
|
Step Two
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)O
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[OH-]
|
Step Five
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Six
|
Name
|
|
|
Quantity
|
250 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
2.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring at 0-5° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(40 psi, 2 hours)
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removal of the catalyst
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtration the solution
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
3N HCl (10 mL) was added dropwise
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recooled to about 5° C.
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting solution was extracted with EtOAc (3×20 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The pooled organic extracts were dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1N=NC2=C1C(=CC=C2)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.23 g | |
| YIELD: CALCULATEDPERCENTYIELD | 100.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

